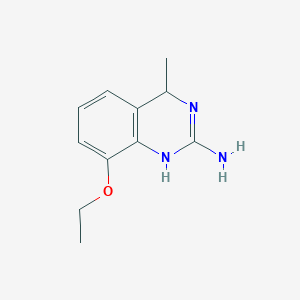![molecular formula C13H23IN4 B12620541 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole CAS No. 919097-87-3](/img/structure/B12620541.png)
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of an iodinated tetrazole ring attached to a cyclohexyl group substituted with two isopropyl groups. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of a suitable precursor, such as 2,6-di(propan-2-yl)cyclohexanone, using appropriate reagents and catalysts.
Tetrazole Formation: The cyclohexylated intermediate is then subjected to a tetrazole-forming reaction. This can be achieved by reacting the intermediate with sodium azide and iodine in the presence of a suitable solvent and catalyst.
Iodination: The final step involves the iodination of the tetrazole ring. This can be accomplished using iodine or an iodine-containing reagent under controlled conditions to ensure selective iodination at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodinated tetrazole ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cycloaddition Reactions: Tetrazoles are known to participate in cycloaddition reactions, forming fused ring systems with other unsaturated compounds.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound can be used as a precursor for agrochemicals that protect crops from pests and diseases.
Materials Science: Tetrazoles are used in the synthesis of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability.
Mecanismo De Acción
The mechanism of action of 1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The iodinated tetrazole ring can also facilitate binding to biological macromolecules, enhancing the compound’s bioactivity.
Comparación Con Compuestos Similares
1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.
5-Methyl-1H-tetrazole: Used in the synthesis of various drugs and agrochemicals.
5-Amino-1H-tetrazole: Explored for its potential in energetic materials and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Propiedades
Número CAS |
919097-87-3 |
|---|---|
Fórmula molecular |
C13H23IN4 |
Peso molecular |
362.25 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)cyclohexyl]-5-iodotetrazole |
InChI |
InChI=1S/C13H23IN4/c1-8(2)10-6-5-7-11(9(3)4)12(10)18-13(14)15-16-17-18/h8-12H,5-7H2,1-4H3 |
Clave InChI |
GLCAIAWFODBSLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC(C1N2C(=NN=N2)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)

![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
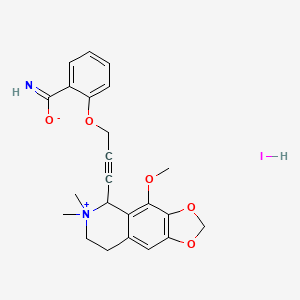
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
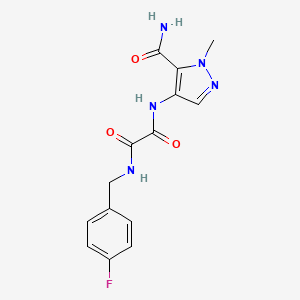
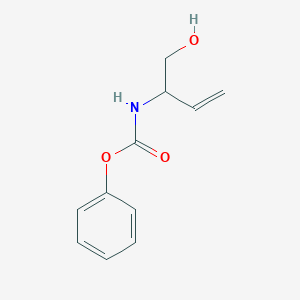
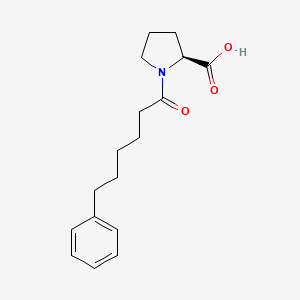

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)

